molecular formula C23H23N7 B5827114 1-[4-(4,6-DIMETHYL-2-PYRIMIDINYL)PIPERAZINO]-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE

1-[4-(4,6-DIMETHYL-2-PYRIMIDINYL)PIPERAZINO]-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE

Cat. No.: B5827114
M. Wt: 397.5 g/mol
InChI Key: RQYZCRPZIWWTER-UHFFFAOYSA-N
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Description

1-[4-(4,6-DIMETHYL-2-PYRIMIDINYL)PIPERAZINO]-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound characterized by its unique structure, which includes a pyrimidinyl group, a piperazino group, and a benzimidazole moiety

Future Directions

The future research directions for this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, exploration of its reactivity, and evaluation of its biological activity .

Mechanism of Action

Target of Action

The primary targets of the compound “1-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile” are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

The mode of action of this compound is not well-documented. Given its complex structure, it is likely that it interacts with its targets in a specific manner, leading to changes in cellular processes. Without knowing the specific targets, it is difficult to predict the exact mode of action .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s mode of action and the biochemical pathways it affects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4,6-DIMETHYL-2-PYRIMIDINYL)PIPERAZINO]-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multiple steps, starting with the preparation of the pyrimidinyl and piperazino intermediates. These intermediates are then coupled with the benzimidazole moiety under specific reaction conditions. Common reagents used in these reactions include various solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4,6-DIMETHYL-2-PYRIMIDINYL)PIPERAZINO]-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure the desired product is obtained with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound .

Scientific Research Applications

1-[4-(4,6-DIMETHYL-2-PYRIMIDINYL)PIPERAZINO]-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as its ability to modulate specific biological pathways.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Comparison with Similar Compounds

1-[4-(4,6-DIMETHYL-2-PYRIMIDINYL)PIPERAZINO]-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7/c1-15-12-21(30-20-7-5-4-6-19(20)27-22(30)18(15)14-24)28-8-10-29(11-9-28)23-25-16(2)13-17(3)26-23/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYZCRPZIWWTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=C(C4=NC5=CC=CC=C5N34)C#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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